Cas no 75178-90-4 (5-(t-Boc-amino)-1-pentanol)
5-(t-Boc-amino)-1-pentanol Chemical and Physical Properties
Names and Identifiers
-
- 5-(boc-amino)-1-pentanol
- 5-(tert-Butoxycarbonylamino)-1-pentanol
- 5-(t-Boc-amino)-1-pentanol
- N-(5-Hydroxypentyl)Carbamic Acid Tert-Butyl Ester
- tert-Butyl (5-hydroxypentyl)carbamate
- tert-butyl N-(5-hydroxypentyl)carbamate
- N-Boc-5-aminopentanol
- 1-(tert-Butoxycarbonylamino)-5-pentanol
- 5-(Boc-amino)pentan-1-ol
- 5-(N-tert-Butoxycarbonyl)amino-1-pentanol
- 5-(tert-Butoxycarbonyl)amino-1-pentanol
- 5-[[(t-Butyloxy)carbonyl]amino]pentanol
- N-(tert-Butoxycarbonyl)-5-aminopentanol
- tert-Butyl 5-hydroxypentylcarbamate
- Carbamic acid, (5-hydroxypentyl)-, 1,1-dimethylethyl ester
- SMR000857078
- 5-(boc-amino)1-pentanol
- N-Boc-5-amino-1-pentanol
- MLS001332591
- MLS001332592
- DDGN
- 5-Aminopentan-1-ol, N-BOC protected
- A936821
- B2869
- HMS3372F17
- SCHEMBL133020
- BP-25477
- DTXSID20403473
- DDGNGFVNTZJMMZ-UHFFFAOYSA-N
- AS-43222
- NCGC00165992-01
- AKOS025214115
- 5-(Boc-amino)-1-pentanol, >=95.0% (GC)
- 5-hydroxypentylcarbamic acid tert-butyl ester
- CS-0097792
- 75178-90-4
- MFCD01862955
- HMS2231J07
- 5-(tert-butoxycarbonylamino)pentan-1-ol
- FT-0619692
- EN300-136041
- SY050264
- CHEMBL1376354
- DB-074951
-
- MDL: MFCD01862955
- Inchi: 1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
- InChI Key: DDGNGFVNTZJMMZ-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCO)=O)C(C)(C)C
- BRN: 3603659
Computed Properties
- Exact Mass: 203.15200
- Monoisotopic Mass: 203.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: 1.3
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.00 g/mL at 20 °C(lit.)
- Boiling Point: 318.4°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.45
- Water Partition Coefficient: Difficult to mix in water.
- PSA: 58.56000
- LogP: 2.06460
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
5-(t-Boc-amino)-1-pentanol Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S24/25
5-(t-Boc-amino)-1-pentanol Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-(t-Boc-amino)-1-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B864268-1g |
5-(tert-Butoxycarbonylamino)-1-pentanol |
75178-90-4 | >97.0%(GC) | 1g |
¥334.00 | 2022-09-29 | |
| Apollo Scientific | OR1099-1g |
5-Aminopentan-1-ol, N-BOC protected |
75178-90-4 | 95% | 1g |
£35.00 | 2025-02-19 | |
| Apollo Scientific | OR1099-5g |
5-Aminopentan-1-ol, N-BOC protected |
75178-90-4 | 95% | 5g |
£120.00 | 2025-02-19 | |
| Apollo Scientific | OR1099-25g |
5-Aminopentan-1-ol, N-BOC protected |
75178-90-4 | 95% | 25g |
£410.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32710-5g |
tert-Butyl (5-hydroxypentyl)carbamate |
75178-90-4 | 97% | 5g |
¥162.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32710-25g |
tert-Butyl (5-hydroxypentyl)carbamate |
75178-90-4 | 97% | 25g |
¥672.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32710-1g |
tert-Butyl (5-hydroxypentyl)carbamate |
75178-90-4 | 97% | 1g |
¥43.0 | 2024-07-18 | |
| TRC | B621025-500mg |
5-(t-Boc-amino)-1-pentanol |
75178-90-4 | 500mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B621025-1g |
5-(t-Boc-amino)-1-pentanol |
75178-90-4 | 1g |
$ 70.00 | 2022-06-07 | ||
| TRC | B621025-2g |
5-(t-Boc-amino)-1-pentanol |
75178-90-4 | 2g |
$ 121.00 | 2023-04-18 |
5-(t-Boc-amino)-1-pentanol Suppliers
5-(t-Boc-amino)-1-pentanol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-(t-Boc-amino)-1-pentanol
Comprehensive Guide to 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4): Properties, Applications, and Industry Insights
In the realm of organic synthesis and pharmaceutical intermediates, 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4) stands out as a versatile compound with significant utility. This Boc-protected amino alcohol is widely recognized for its role in peptide synthesis, drug discovery, and material science. Its molecular structure, featuring a tert-butoxycarbonyl (t-Boc) protecting group and a hydroxyl-terminated pentyl chain, makes it a valuable building block for researchers and industrial applications alike.
The growing demand for custom peptide synthesis and bioconjugation techniques has propelled interest in 5-(t-Boc-amino)-1-pentanol. Recent trends in green chemistry and sustainable pharmaceutical manufacturing have further highlighted its relevance, as it enables efficient protection-deprotection strategies with minimal waste. Users frequently search for "Boc-amine derivatives" or "amino alcohol applications," reflecting the compound's broad appeal across disciplines.
From a structural perspective, 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4) offers unique advantages. The t-Boc group provides excellent stability under basic conditions while being readily cleavable under acidic conditions—a feature critical for orthogonal protection schemes in multi-step syntheses. Its hydrophilic-lipophilic balance (HLB) also makes it suitable for designing drug delivery systems, a hot topic in nanomedicine research.
Industry professionals often inquire about "scaling up Boc-amino pentanol synthesis" or "alternative protecting groups comparison." These queries underscore the need for optimized production methods and comparative analyses. Recent advancements in flow chemistry have demonstrated improved yields for similar N-protected amino alcohols, suggesting potential avenues for enhancing 75178-90-4 manufacturing efficiency.
Quality control remains paramount when working with 5-(t-Boc-amino)-1-pentanol. Analytical techniques like HPLC purity testing and NMR characterization are frequently discussed in user forums, alongside storage recommendations to prevent Boc group degradation. The compound's stability profile under various temperatures and solvents is another common search topic, particularly among process chemists.
Emerging applications in biomaterials engineering have expanded the scope of CAS No. 75178-90-4. Researchers are exploring its use in creating functionalized polymers for tissue engineering scaffolds, aligning with the booming regenerative medicine market. This intersection of organic chemistry and biomedical innovation represents an exciting frontier for this compound.
For synthetic chemists, understanding the reactivity of 5-(t-Boc-amino)-1-pentanol in diverse reaction conditions is crucial. Common experimental questions revolve around "selective hydroxyl group modification" while preserving the Boc-amine functionality. Recent publications have demonstrated successful etherification and esterification approaches, providing valuable references for method development.
The global market for specialty chemical intermediates like 5-(t-Boc-amino)-1-pentanol continues to grow, driven by pharmaceutical R&D investments. Supply chain considerations, including "reliable Boc-amino alcohol suppliers" and "bulk pricing trends," remain top concerns for procurement specialists. Regional production capabilities and regulatory compliance documentation are equally important factors in sourcing decisions.
Looking ahead, innovations in catalytic protection strategies and atom-economical synthesis may further enhance the accessibility of 75178-90-4. As the scientific community prioritizes greener synthetic routes, this compound's role in sustainable chemistry platforms will likely expand, offering new opportunities for researchers and manufacturers alike.
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